Product packaging for Chalepin(Cat. No.:CAS No. 13164-04-0)

Chalepin

Cat. No.: B078595
CAS No.: 13164-04-0
M. Wt: 314.4 g/mol
InChI Key: JCDLLLXYAICSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chalepin is a naturally occurring furanocoumarin compound isolated primarily from plants of the Ruta genus, such as Ruta chalepensis. This secondary metabolite has garnered significant interest in pharmacological and phytochemical research due to its diverse and potent biological activities. Its primary research value lies in its pronounced anti-inflammatory, anticancer, and antimicrobial properties. Mechanistically, this compound has been shown to exert anti-inflammatory effects by inhibiting key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and modulating signaling pathways such as NF-κB. In oncology research, this compound demonstrates promising cytotoxic and antiproliferative effects against various cancer cell lines, often by inducing cell cycle arrest and promoting apoptosis through intrinsic pathway activation. Furthermore, its antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi, makes it a valuable candidate for studying novel antibiotic agents and biofilm inhibition. Researchers utilize this compound as a critical standard in natural product isolation, as a molecular probe to investigate inflammatory cascades and cell death mechanisms, and as a lead compound for the development of new therapeutic agents. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O4 B078595 Chalepin CAS No. 13164-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-6-18(2,3)13-8-11-7-12-9-16(19(4,5)21)22-14(12)10-15(11)23-17(13)20/h6-8,10,16,21H,1,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDLLLXYAICSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=CC2=CC3=C(C=C2OC1=O)OC(C3)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927298
Record name 2-(2-Hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33054-89-6, 13164-04-0
Record name 6-(1,1-Dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33054-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chalepin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies of Chalepin

Botanical Distribution and Phytogeographic Origins

Chalepin is primarily found in various species belonging to the Rutaceae family. nih.govnih.gov The compound was first isolated from Ruta chalepensis L. and has since been identified in other species of the Ruta genus, such as Ruta angustifolia. nih.govsci-hub.se Besides Ruta, this compound is also prominently found in the genera Clausena and Esenbeckia. nih.govmdpi.com While its related compound, chalepensin (B78104), is found in the genus Boenminghausenia, this compound itself has not been reported in this genus. nih.govresearchgate.net The occurrence of this compound seems to be predominantly restricted to these specific genera within the Rutaceae family. nih.govresearchgate.netmdpi.com

Table 1: Botanical Sources of this compound

Genus Species Family
Ruta Ruta chalepensis L. nih.govnih.gov Rutaceae
Ruta angustifolia Pers. nih.govsci-hub.se Rutaceae
Clausena Clausena anisata (Willd.) Hook. F. ex Benth. nih.gov Rutaceae
Clausena lansium (Lour.) Skeels nih.govmdpi.com Rutaceae
Clausena emarginata C. C. Huang researchgate.net Rutaceae

This compound is widely distributed throughout the various organs of its source plants. nih.govmdpi.com Research has confirmed its presence in the leaves, stems, flowers, and fruits of these species. nih.govmdpi.com For instance, it has been successfully isolated from the aerial parts of Ruta angustifolia and the stem bark of Clausena lansium. mdpi.comsci-hub.se Studies have also isolated this compound from the leaves of Ruta angustifolia for further investigation. nih.gov

The distribution of 3-prenylated coumarins like this compound and the related compound chalepensin appears to be almost exclusive to the Rutaceae family, suggesting a chemotaxonomic significance. nih.govresearchgate.netmdpi.com The co-occurrence of these compounds in phylogenetically distant genera such as Clausena, Ruta, and Esenbeckia may have chemotaxonomic implications at the family level. nih.govmdpi.com The genus Boenminghausenia, which produces chalepensin, is considered phylogenetically close to Ruta. nih.gov The presence of these specific secondary metabolites can serve as a chemical marker to aid in the taxonomic classification and understanding of evolutionary relationships within the Rutaceae family. researchgate.net

Advanced Isolation and Purification Techniques for this compound

The extraction and purification of this compound from its natural sources involve a multi-step process utilizing modern analytical techniques to ensure high purity and accurate identification.

High-Performance Liquid Chromatography (HPLC) is a key technique for the isolation and purification of this compound from plant extracts. sci-hub.senih.gov The process typically begins with a crude extract of the plant material, often obtained using a solvent like chloroform (B151607). sci-hub.senih.govnih.gov This extract, which contains a mixture of compounds, is then subjected to HPLC. sci-hub.senih.gov

In several studies, this compound was isolated from the chloroform fraction of Ruta angustifolia extracts using preparative HPLC. sci-hub.senih.gov The system often uses a reverse-phase column (e.g., C18) and a gradient elution system with a mobile phase consisting of solvents like methanol (B129727) and formic acid in water. mdpi.com The compound is identified by its specific retention time; for example, in one study, this compound had a retention time of 28.890 minutes. sci-hub.se This chromatographic method allows for the efficient separation of this compound from other phytochemicals present in the extract. nih.gov

Following isolation by chromatography, spectroscopic techniques are essential for the structural elucidation and verification of this compound. sci-hub.se Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to confirm the molecular weight and purity of the isolated compound. sci-hub.se The mass spectrum of this compound shows a molecular weight of 314, which corresponds to its molecular formula, C19H22O4. nih.govsci-hub.se

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool used to determine the precise structure of the molecule. sci-hub.se Techniques such as 1H NMR and two-dimensional NMR provide detailed information about the connectivity of atoms within the this compound structure, confirming its identity as a dihydrofuranocoumarin. sci-hub.semdpi.com The combination of HPLC for separation and spectroscopic methods like GC-MS and NMR for identification ensures the purity and correct structural assignment of the isolated this compound. sci-hub.se

Biosynthetic Pathways and Precursor Metabolism of Chalepin

Primary Metabolic Precursors and Initial Enzymatic Transformations

The journey to synthesize chalepin begins with foundational molecules derived from the central phenylpropanoid pathway. This pathway is responsible for generating a vast array of secondary metabolites in plants.

The biosynthesis of this compound, like other coumarins, originates with the aromatic amino acid L-phenylalanine. nih.govmdpi.com L-Phenylalanine is itself a product of the shikimate pathway, a crucial metabolic route for the synthesis of aromatic compounds in plants and microorganisms. wikipedia.org The initial step in the phenylpropanoid pathway involves the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). researchgate.netresearchgate.net This conversion serves as the entry point, committing the carbon skeleton of phenylalanine to the biosynthesis of a wide diversity of phenylpropanoids, including this compound. wikipedia.orgsigmaaldrich.com

Following the formation of trans-cinnamic acid, a series of enzymatic modifications occur to produce the simple coumarin (B35378), umbelliferone (B1683723), which is the direct precursor for a multitude of more complex coumarins, including furanocoumarins and dihydrofuranocoumarins like this compound. nih.govmdpi.comresearchgate.net The pathway proceeds through several key intermediates:

p-Coumaric Acid Formation: trans-Cinnamic acid is hydroxylated at the para-position by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid. wikipedia.orgnih.gov

Ortho-hydroxylation: A critical step is the subsequent hydroxylation of p-coumaric acid at the C2 position to produce 2,4-dihydroxy-cinnamic acid (umbellic acid). wikipedia.org This reaction is catalyzed by cinnamate/coumarate 2-hydroxylase (C2'H). wikipedia.org

Isomerization and Lactonization: The pathway continues through intermediates such as 2-glucosyloxy-p-coumaric acid, which undergoes isomerization to 2-glucosyloxy-p-cis-coumaric acid. nih.govmdpi.com The final step to form the coumarin ring is an intramolecular cyclization, or lactonization, where the hydroxyl group at C2' attacks the carboxylic acid group, forming the characteristic lactone structure of umbelliferone (7-hydroxycoumarin). wikipedia.org

Key Enzymes and Reaction Mechanisms in this compound Biosynthesis

The conversion of primary precursors into this compound is orchestrated by a specific sequence of enzymes, each catalyzing a precise chemical transformation. These enzymes control the flow of intermediates through the pathway and are critical for the final structure of the molecule.

Two pivotal enzymes in the early stages of the phenylpropanoid pathway are Cinnamate 4-Hydroxylase (C4H) and 4-Coumarate-CoA Ligase (4CL). nih.govmdpi.com

Cinnamate 4-Hydroxylase (C4H): This enzyme, a cytochrome P450 monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid to form p-coumaric acid. nih.gov This is a crucial step that introduces the para-hydroxyl group essential for the subsequent formation of the umbelliferone core. wikipedia.orgnih.gov

4-Coumarate-CoA Ligase (4CL): Following the formation of p-coumaric acid, 4CL activates it by ligating it to Coenzyme A (CoA), forming p-coumaroyl-CoA. researchgate.netfrontiersin.org This high-energy thioester is a key branch-point metabolite, directing the carbon flow towards various biosynthetic pathways, including those for flavonoids and coumarins. frontiersin.orgmdpi.com In the context of this compound biosynthesis, p-coumaroyl-CoA serves as the substrate for the subsequent ortho-hydroxylation catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H), leading towards umbelliferone formation. frontiersin.orgnih.gov

EnzymeAbbreviationSubstrateProductFunction in Pathway
Phenylalanine Ammonia-Lyase PALL-Phenylalaninetrans-Cinnamic AcidCommits phenylalanine to the phenylpropanoid pathway. researchgate.netresearchgate.net
Cinnamate 4-Hydroxylase C4Htrans-Cinnamic Acidp-Coumaric AcidCatalyzes para-hydroxylation of the aromatic ring. wikipedia.orgnih.gov
4-Coumarate-CoA Ligase 4CLp-Coumaric Acidp-Coumaroyl-CoAActivates p-coumaric acid for subsequent reactions. nih.govresearchgate.netfrontiersin.org
p-Coumaroyl CoA 2'-Hydroxylase C2'Hp-Coumaroyl-CoA2-Hydroxy-p-coumaroyl-CoACatalyzes ortho-hydroxylation, a key step for lactonization. frontiersin.orgnih.gov
Prenyltransferase PTUmbelliferone, DMAPPDemethylsuberosinAttaches a prenyl group to the umbelliferone core. nih.govresearchgate.net

The structural complexity of this compound arises from modifications to the basic umbelliferone skeleton, specifically through prenylation and subsequent cyclization. Prenylation is the attachment of a prenyl group, typically derived from dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net

In the biosynthesis of this compound, the dihydrofuran moiety is formed via prenylation at the C-6 position of the umbelliferone core, which is then followed by an oxidative cyclization with the adjacent hydroxyl group at C-7. nih.gov This reaction is catalyzed by prenyltransferases (PTs), which are considered key enzymes in the biosynthesis of furanocoumarins and dihydrofuranocoumarins. nih.govmdpi.com Studies on Ruta graveolens suggest that a 6-prenyltransferase is involved. nih.gov It has been proposed that 3-(1,1-dimethylallyl)-umbelliferone could be a key intermediate in this compound's formation. nih.govmdpi.com The attachment of the prenyl group from DMAPP creates the necessary precursor for the formation of the five-membered dihydrofuran ring, a defining feature of this compound. nih.gov

Comparative Biosynthetic Analyses with Related Coumarins

The biosynthetic pathway of this compound shares many features with other coumarins but also possesses distinct steps that lead to its unique structure.

The biosynthesis of this compound is noted to be similar to that of rutamarin, which is an acetylated form of this compound (acetyl-chalepin). nih.govmdpi.com This suggests a common pathway up to the formation of the this compound structure, with a final acetylation step yielding rutamarin.

Furthermore, a direct biosynthetic relationship exists between the dihydrofuranocoumarin this compound and the furanocoumarin chalepensin (B78104). nih.govwikipedia.org It is proposed that the further oxidation of this compound can lead to the formation of chalepensin. nih.govmdpi.com This conversion is analogous to other known pathways in coumarin biosynthesis, such as the conversion of marmesin (B225713) to psoralen. nih.govmdpi.com

The position of the initial prenylation on the umbelliferone ring is a critical determining factor for the final structure of the furanocoumarin. Prenylation at the C-6 position of umbelliferone leads to the formation of linear furanocoumarins, such as psoralen, while prenylation at the C-8 position results in angular furanocoumarins, like angelicin. nih.govresearchgate.netnih.gov this compound's biosynthesis, involving C-6 prenylation, places it within the linear coumarin family, distinguishing it from angular isomers. nih.gov

CompoundPrecursorKey Biosynthetic FeatureResulting Structure Type
This compound UmbelliferoneC-6 prenylation followed by oxidative cyclization. nih.govLinear Dihydrofuranocoumarin
Chalepensin This compoundOxidation of the dihydrofuran ring. nih.govmdpi.comLinear Furanocoumarin
Rutamarin This compoundAcetylation of this compound. nih.govmdpi.comLinear Dihydrofuranocoumarin
Psoralen Umbelliferone (via Marmesin)C-6 prenylation and subsequent furan (B31954) ring formation. nih.govmdpi.comLinear Furanocoumarin
Angelicin Umbelliferone (via Osthenol)C-8 prenylation and subsequent furan ring formation. nih.govresearchgate.netAngular Furanocoumarin

Future Directions in this compound Biosynthesis Research

The current understanding of this compound biosynthesis is based on limited studies, leaving significant gaps and opening numerous avenues for future research. nih.gov The information published on the precise biosynthetic pathway of this compound and its related compound, chalepensin, is described as "extremely limited". nih.gov This highlights a critical need for more in-depth investigation.

Key areas for future research include:

Elucidation of the Complete Pathway: A primary goal is to fully map the biosynthetic pathway. The exact sequence of events, particularly whether prenylation at the C-3 position precedes prenylation at C-6, remains unclear. nih.gov The use of advanced techniques, such as radioisotope labeling and tracer studies, is essential to confirm the proposed intermediates and uncover any alternative routes. nih.gov

Enzyme and Gene Identification: While prenyltransferases are implicated, the specific enzymes that catalyze the prenylation and oxidative cyclization steps to form the dihydrofuran ring need to be isolated, characterized, and their genes identified. nih.govmdpi.com Comparative transcriptomics and proteomics of this compound-producing plants (like Ruta species) versus non-producing ones could reveal candidate genes, similar to approaches used for identifying genes in other specialized metabolite pathways. mdpi.com

Regulatory Mechanisms: Research into the regulatory networks controlling this compound biosynthesis is another frontier. Identifying the transcription factors that are induced by stimuli like methyl jasmonate and that regulate the expression of biosynthetic genes could provide a deeper understanding of how and why the plant produces this compound. mdpi.com

Synthetic Biology and Metabolic Engineering: Once the key biosynthetic genes are identified, there is significant potential for metabolic engineering. These genes could be expressed in microbial hosts like yeast or bacteria to create a heterologous production system for this compound. This synthetic biology approach could provide a sustainable and scalable source of the compound for further research and potential therapeutic applications, bypassing the need for plant extraction. mdpi.com This is particularly relevant given this compound's demonstrated synergistic anti-hepatitis C virus activity and its potential as a multi-targeted agent in cancer therapy, which suggests a growing demand for the compound. mdpi.comresearchgate.net

Further investigation into these areas will not only demystify the formation of this complex natural product but also pave the way for its sustainable production and potential development as a therapeutic agent. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Chalepin and Its Derivatives

Elucidation of Structural Determinants for Bioactivity of Chalepin

This compound is a 3-prenylated dihydrofuranocoumarin first isolated from plants of the Rutaceae family. nih.govnih.gov Its bioactivity is a composite of contributions from its core scaffold and specific functional groups. The primary structural components determining this compound's biological effects include the coumarin (B35378) nucleus, the dihydrofuran ring, and the prenyl group at the C-3 position.

A direct comparison with the related compound Chalepensin (B78104), which shares the 3-prenylcoumarin core but possesses an aromatic furan (B31954) ring instead of a dihydrofuran ring, highlights a key structural determinant. Studies have shown that this compound can be more cytotoxic than Chalepensin against certain cancer cell lines, suggesting that the saturation in the furan ring is a critical factor for this specific activity. nih.gov This difference implies that the stereochemistry and flexibility of the dihydrofuran moiety may play a significant role in how the molecule interacts with its biological targets.

The coumarin scaffold itself is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. tandfonline.com The prenyl group attached to the C-3 position of the coumarin core is another crucial determinant. Prenylation is a common modification in natural products that often enhances lipophilicity, which can improve membrane permeability and interaction with hydrophobic pockets in target proteins. bioorganica.com.ua this compound's diverse activities, including its effects on cancer cells, viruses, and protozoa, are tied to this unique combination of a dihydrofuranocoumarin core with a C-3 prenyl substituent. nih.govresearchgate.net For instance, this compound has been shown to induce apoptosis and arrest the cell cycle at the S phase in non-small cell lung carcinoma cells, indicating its interaction with specific cellular pathways that regulate cell proliferation and death. mdpi.com

Table 1: Comparison of this compound and Related Compounds
CompoundCore StructureKey Feature DifferenceReported Bioactivity Note
This compound DihydrofuranocoumarinSaturated Dihydrofuran RingOptically active; demonstrates significant cytotoxicity and antiviral activity. nih.gov
Chalepensin FuranocoumarinAromatic Furan RingNot optically active; also bioactive, but can be less cytotoxic than this compound. nih.gov
Umbelliferone (B1683723) Simple CoumarinLacks prenyl group and fused furan ringBiosynthetic precursor to this compound. mdpi.com

Synthetic Modification Strategies for this compound Analogues and Derivatives

The structural framework of this compound has served as a template for synthetic modifications aimed at enhancing its therapeutic properties or exploring its SAR. These strategies generally involve alterations to the coumarin core, the prenyl side chain, or the dihydrofuran ring.

One common approach is the direct prenylation of coumarin precursors . Methods have been developed for the regioselective introduction of a prenyl group at the C-3 position of various substituted coumarins using reagents like 2-methyl-3-butene-2-ol in the presence of a catalyst such as boron trifluoride. researchgate.net This allows for the synthesis of the key structural motif of this compound from more readily available starting materials.

Another strategy involves the modification of the coumarin scaffold itself. A wide array of synthetic methods are established for coumarins, including Perkin condensation, palladium-catalyzed C-H activation, and various cyclization reactions. nih.govnih.gov These techniques can be used to introduce different substituents onto the aromatic ring of the coumarin nucleus, potentially altering the electronic properties, solubility, and target-binding affinity of the resulting this compound analogues.

Furthermore, chemists have created hybrid molecules that combine the this compound scaffold or related coumarin structures with other pharmacophores. For instance, following an in silico study that identified this compound as a promising antitrypanosomal agent, a series of 3-piperonylcoumarins were synthesized to optimize activity against the enzyme glycosomal glyceraldehyde-3-phosphate dehydrogenase (gGAPDH). nih.gov The goal of these synthetic efforts is often to create derivatives with improved potency and selectivity. In one study, 28 synthetic analogues of (-)-Chalepin were generated and tested for activity against the Epstein-Barr virus, with most of the new compounds showing greater activity than the parent molecule. nih.gov

Table 2: Examples of Synthetic Strategies for Coumarin Derivatives
StrategyDescriptionPotential Application for this compound AnaloguesReference
Direct C-3 PrenylationIntroduction of a prenyl group onto the coumarin core using prenylating agents.Synthesis of the core this compound structure from various precursors. researchgate.net
Perkin CondensationFormation of the coumarin ring from a salicylaldehyde derivative and an acetic anhydride.A fundamental method to build the core coumarin scaffold with various substituents. nih.gov
Palladium-Catalyzed C-H ArylationIntroduction of aryl groups at specific positions on the coumarin ring.Creation of analogues with modified electronic and steric properties. nih.gov
Hybrid Molecule SynthesisCombining the coumarin scaffold with other known bioactive moieties.Development of multi-target agents or optimization of binding to a specific target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net While specific QSAR studies focused exclusively on this compound are not extensively documented, the methodology is widely applied to the broader class of coumarins to predict their bioactivity and guide the design of new derivatives. tandfonline.comnih.govacs.org

The general QSAR workflow involves several key steps:

Data Set Assembly: A collection of structurally related compounds (e.g., various coumarin derivatives) with experimentally measured biological activity (such as IC₅₀ values) is compiled. acs.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., lipophilicity, electronic properties, steric parameters), are calculated for each compound. researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed biological activity. tandfonline.comresearchgate.net

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability. researchgate.net

For coumarin derivatives, QSAR studies have successfully identified key physicochemical properties that govern their activity. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to analyze how steric and electrostatic fields around the molecule influence binding affinity. nih.gov Other studies have shown a direct correlation between lipophilicity (expressed as ClogP or the hydrophobic Hansch constant π) and the inhibitory potency of coumarins against enzymes like monoamine oxidase B (MAO-B). nih.gov These models can generate contour maps that visualize regions where modifications—such as adding bulky groups, hydrogen bond donors, or acceptors—would likely increase or decrease biological activity.

In a related computational approach, in silico screening and molecular docking have been used to identify potential targets for this compound. One such study identified this compound as a hit molecule for antitrypanosomal drug discovery by predicting its high binding affinity to the active site of gGAPDH. nih.gov These computational tools, including QSAR and docking, are invaluable for rapidly screening virtual libraries of compounds and prioritizing the synthesis of the most promising candidates. tandfonline.commdpi.com

Influence of Stereochemistry on the Biological Efficacy of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. researchgate.net Most biological targets, such as enzymes and receptors, are themselves chiral and therefore interact differently with the various stereoisomers of a chiral drug molecule. This compound is an optically active molecule, meaning it possesses a chiral center and exists as different stereoisomers (enantiomers). nih.govnih.gov

The significance of stereochemistry is evident in that scientific studies often specify the use of a particular isomer, such as (-)-Chalepin , for biological testing. nih.gov This implies that the biological efficacy of this compound is stereospecific. Although direct comparative studies of the different this compound enantiomers are not widely available in the literature, the fundamental principles of pharmacology strongly suggest that they would exhibit different biological activities.

The influence of stereochemistry on efficacy can manifest in several ways:

Target Binding: One enantiomer may fit much more precisely into the binding site of a target protein than the other, leading to a significant difference in potency. This is often analogized to a left hand fitting poorly into a right-handed glove.

Metabolism: The enzymes responsible for metabolizing drugs are also chiral. They can metabolize stereoisomers at different rates, leading to variations in the duration of action and the concentration of the active compound in the body.

Uptake and Distribution: Cellular uptake can be mediated by chiral transport proteins that may selectively transport one stereoisomer over another.

Computational docking studies often account for stereochemistry by including all possible stereoisomers in the simulation to predict binding affinities more accurately. researchgate.net The fact that this compound is a chiral natural product underscores the importance of its specific three-dimensional structure for its biological function.

Molecular Mechanisms of Action in in Vitro Biological Systems

Anticarcinogenic Mechanisms of Chalepin

This compound's potential as an anticancer agent stems from its ability to interfere with multiple pathways essential for tumorigenesis. nih.gov Research conducted on human cancer cell lines, particularly the non-small cell lung carcinoma (A549) and breast cancer (MCF-7) lines, has revealed that this compound can induce programmed cell death, halt the cell division cycle, and alter gene expression to suppress cancer progression. nih.govnih.govnih.gov

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. nih.gov

The intrinsic apoptotic pathway is centered on the mitochondria. This compound treatment in A549 lung carcinoma cells has been shown to trigger this pathway by modulating the expression of key regulatory proteins. nih.govresearchgate.net This leads to a disruption of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS). researchgate.net

Key molecular events in this compound-induced mitochondrial apoptosis include:

Upregulation of Pro-apoptotic Proteins: The expression of tumor suppressor protein p53 and pro-apoptotic Bcl-2 family members, such as Bax and Bak, is increased. nih.govresearchgate.net this compound also induces the cleavage of Bid to its truncated form (tBid), which further promotes mitochondrial dysfunction. nih.gov

Downregulation of Anti-apoptotic Proteins: The levels of several proteins that inhibit apoptosis are significantly decreased. These include Bcl-2, Bcl-xL, survivin, XIAP, and cFLIP. nih.govresearchgate.netmdpi.com

Cytochrome c Release: The imbalance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm, a critical step for initiating the caspase cascade. mdpi.comnih.gov

Table 1: Modulation of Mitochondrial Apoptosis-Related Proteins by this compound in A549 Cells

ProteinFamilyFunctionEffect of this compound TreatmentSource
p53Tumor SuppressorPro-apoptoticUpregulated nih.govresearchgate.net
BaxBcl-2 familyPro-apoptoticUpregulated nih.govresearchgate.net
BakBcl-2 familyPro-apoptoticUpregulated nih.govresearchgate.net
Truncated Bid (tBid)Bcl-2 family (BH3-only)Pro-apoptoticUpregulated nih.govresearchgate.net
Bcl-2Bcl-2 familyAnti-apoptoticDownregulated nih.govresearchgate.netmdpi.com
Bcl-xLBcl-2 familyAnti-apoptoticDownregulated nih.gov
SurvivinInhibitor of Apoptosis (IAP)Anti-apoptoticDownregulated nih.govresearchgate.netmdpi.com
XIAPInhibitor of Apoptosis (IAP)Anti-apoptoticDownregulated nih.govresearchgate.net
cFLIPInhibitor of Apoptosis (IAP)Anti-apoptoticDownregulated nih.govmdpi.com

In addition to the mitochondrial pathway, this compound activates the extrinsic apoptotic pathway, which is initiated by signals from outside the cell. phcog.comnih.gov This pathway is mediated by death receptors on the cell surface. Studies have shown that treatment of A549 cells with this compound leads to a dramatic upregulation of Death Receptor 4 (DR4) and Death Receptor 5 (DR5) after 24 hours. phcog.comnih.govresearchgate.net The binding of ligands to these receptors triggers a signaling cascade that directly leads to the activation of initiator caspases. youtube.com

Both the intrinsic and extrinsic apoptotic pathways converge on the activation of a family of cysteine proteases known as caspases. researchgate.net this compound has been demonstrated to activate key caspases in both pathways.

Initiator Caspases: Activation of caspase-8 is a hallmark of the extrinsic pathway, while caspase-9 activation follows cytochrome c release in the intrinsic pathway. researchgate.netmdpi.com this compound treatment significantly increases the activity of both caspase-8 and caspase-9. nih.govnih.govresearchgate.net In A549 cells treated with 45 μg/ml of this compound, caspase-8 activity increased by 5-fold after 48 hours and 8.6-fold after 72 hours. mdpi.com

Executioner Caspases: The activation of initiator caspases leads to the cleavage and activation of executioner caspases, such as caspase-3. researchgate.net Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis like DNA fragmentation and the formation of apoptotic bodies. nih.govresearchgate.netresearchgate.net this compound treatment results in increased caspase-3 activity and the appearance of cleaved PARP. nih.govnih.gov

Table 2: Effect of this compound on Caspase Activation

CaspaseTypePathwayEffect of this compound TreatmentSource
Caspase-8InitiatorExtrinsicActivated / Upregulated nih.govnih.govmdpi.com
Caspase-9InitiatorIntrinsic (Mitochondrial)Activated / Upregulated nih.govnih.govresearchgate.netmdpi.com
Caspase-3ExecutionerCommonActivated nih.govresearchgate.netmdpi.com
PARPSubstrateExecutionCleaved / Decreased nih.govnih.govresearchgate.net

Uncontrolled cell proliferation is a defining feature of cancer, resulting from a dysregulated cell cycle. mdpi.com this compound has been shown to interfere with cell cycle progression in A549 cells, causing them to accumulate in the S phase, which is the DNA synthesis phase. nih.govmdpi.comnih.gov This S phase arrest prevents cancer cells from completing DNA replication, thereby inhibiting cell division. mdpi.com

The mechanism behind this cell cycle arrest involves the modulation of key regulatory proteins:

Downregulation of Cyclins and CDKs: this compound treatment leads to a decrease in the expression of Cyclin D and Cyclin E. nih.gov It also causes a dramatic reduction in their catalytic partners, Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 2 (CDK2), respectively. nih.gov These complexes are essential for the progression through the G1 and S phases of the cell cycle. nih.gov

After 48 hours of treatment with 45 μg/ml of this compound, the accumulation of cells in the S phase was 27.73%, compared to only 4.02% in untreated control cells. nih.gov

This compound's anticarcinogenic effects extend to the modulation of key transcriptional and signaling pathways that are often overactive in cancer, promoting cell survival, proliferation, and inflammation.

Suppression of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation and cell survival. mdpi.comnih.gov this compound suppresses NF-κB activation by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκBα. nih.gov It also prevents the phosphorylation of the p65 subunit of NF-κB, thereby blocking its translocation to the nucleus to initiate transcription. nih.govmdpi.com

Inhibition of the STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is constitutively active in many cancers, promoting cell proliferation and survival. nih.gov this compound treatment suppresses the phosphorylation of STAT3 (pSTAT3), inactivating this pathway. nih.govresearchgate.net This leads to the downregulation of STAT3-regulated genes such as Cyclin D1 and the anti-apoptotic protein Mcl-1. nih.gov

Downregulation of c-Myc and COX-2: this compound has also been found to downregulate the expression of the oncogene c-Myc, which is a key regulator of cellular growth and metabolism, and cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. phcog.comnih.gov

Transcriptional and Signaling Pathway Modulation

Antiviral Mechanisms of this compound

This compound has exhibited promising antiviral properties, particularly against the Hepatitis C virus.

Research has identified this compound as a potent inhibitor of Hepatitis C Virus (HCV) replication. nih.gov In cell culture-based assays, this compound demonstrated strong anti-HCV activity with a 50% inhibitory concentration (IC₅₀) of 1.7 ± 0.5 µg/ml, which was found to be more potent than the established antiviral drug ribavirin (IC₅₀ of 2.8 ± 0.4 µg/ml). nih.gov

Mode-of-action studies have revealed that this compound acts at the post-entry stage of the viral life cycle. nih.gov It effectively decreases the levels of HCV RNA replication and the synthesis of viral proteins, thereby inhibiting the propagation of the virus. nih.gov

Table 2: Anti-HCV Activity of this compound
CompoundIC₅₀ (µg/ml)Reference
This compound1.7 ± 0.5 nih.gov
Ribavirin2.8 ± 0.4 nih.gov

A significant finding in the antiviral research of this compound is its ability to act synergistically with existing anti-HCV drugs. mdpi.com Studies have shown that when this compound is used in combination with conventional antiviral agents such as cyclosporine A, daclatasvir, ribavirin, simeprevir, and telaprevir, it enhances their anti-HCV activities. mdpi.com The synergistic effect is confirmed by a combination index of less than 1, indicating a mutually enhanced inhibitory effect on the virus. mdpi.com This suggests that this compound could be a valuable component of combination therapies for hepatitis C.

Antiprotozoal Mechanisms of this compound

This compound's biological activity extends to antiprotozoal effects, with a specific molecular target identified in Trypanosoma cruzi.

The protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, relies on unique metabolic pathways for its survival. One of the key enzymes in its glycolytic pathway is the glycosomal glyceraldehyde-3-phosphate dehydrogenase (gGAPDH). nih.govnih.gov X-ray crystallography studies have successfully determined the structure of T. cruzi gGAPDH in a complex with this compound. nih.gov This structural analysis provides definitive evidence that this compound binds to and inhibits this crucial enzyme, disrupting the parasite's energy metabolism. nih.gov

In Silico Modeling of this compound-Target Molecular Interactions

In silico methodologies, which involve computer-aided simulations, are pivotal in modern drug discovery for predicting the interactions between small molecules and biological targets. youtube.comresearchgate.net These computational techniques, such as molecular docking, allow for the rapid screening of compounds and provide insights into their potential mechanisms of action before undertaking laboratory experiments. mdpi.commdpi.com

In the context of this compound, in silico studies have been instrumental in identifying potential therapeutic targets. One notable study identified this compound as a promising hit molecule for antitrypanosomal drug discovery. mdpi.com Through a screening of various natural products, computational models predicted that this compound possesses a high binding affinity for glycosomal glyceraldehyde-3-phosphate dehydrogenase (gGAPDH), a key enzyme in the metabolism of Trypanosoma parasites. mdpi.com The results of this in silico analysis were subsequently supported by in vitro testing, which confirmed this compound as the most active among several natural coumarins screened for antitrypanosomal activity. mdpi.com The modeling predicted a significant inhibitory potential, which correlated with experimental findings. mdpi.com

Table 1: In Silico and In Vitro Activity of this compound Against gGAPDH

ParameterValueMethodReference
Binding AffinityHighest among natural coumarins screenedIn Silico Modeling mdpi.com
IC₅₀55.5 µMIn Silico Modeling mdpi.com
IC₅₀64 µMIn Vitro Assay mdpi.com

Antidiabetic Mechanisms of this compound (e.g., Glucose-Mediated Insulin (B600854) Secretion Modulation)

This compound has demonstrated potential antidiabetic properties, specifically through its ability to modulate insulin secretion. mdpi.com The primary mechanism underlying glucose homeostasis is the secretion of insulin from pancreatic β-cells in response to elevated blood glucose levels. nih.govcore.ac.uk Compounds that can enhance this glucose-stimulated insulin secretion (GSIS) are valuable candidates for antidiabetic therapies. researchgate.net

In vitro studies using the INS-1 rat insulinoma cell line, a standard model for studying pancreatic β-cell function, have shown that this compound can stimulate the release of insulin in a glucose-dependent manner. mdpi.com Research on bioactive compounds isolated from the stem bark of Clausena lansium identified this compound as having significant antidiabetic potential. mdpi.com The study reported that this compound elicited a dose-dependent increase in glucose-mediated insulin release from the INS-1 cells. mdpi.com At a concentration of 0.1 mg/mL, this compound produced a notable 138% increase in insulin secretory response compared to the control. mdpi.com This finding suggests that this compound's mechanism of action involves the potentiation of the insulin secretion pathway in pancreatic β-cells when stimulated by glucose. mdpi.com

Table 2: Effect of this compound on Insulin Secretion in INS-1 Cells

CompoundConcentrationInsulin Secretory Response (% of Control)Cell LineReference
This compound0.1 mg/mL138%INS-1 mdpi.com

Mitochondrial Respiration Inhibition by this compound

This compound has been identified as a potent inhibitor of mitochondrial respiration. nih.govnih.gov The mitochondrial electron transport chain is a critical component of cellular energy production, and its inhibition can lead to significant physiological effects. elifesciences.org Specifically, this compound targets energy coupling site 1, which is analogous to the action of the classical inhibitor rotenone. nih.gov

Studies using isolated rat liver mitochondria have elucidated the specific effects of this compound on oxygen consumption. nih.gov When mitochondria were supplied with pyruvate/malate, substrates that donate electrons to Complex I of the electron transport chain, this compound caused a significant, concentration-dependent decrease in the rate of respiration. nih.gov At a concentration of 16 µM, this compound inhibited respiration by at least 40%, with the inhibitory effect reaching a maximum of 60% at 80 µM. nih.gov

Furthermore, this compound markedly reduced the respiratory control ratio (RCR), an indicator of the coupling between substrate oxidation and ATP synthesis. nih.gov A 16 µM concentration of this compound resulted in a 76% reduction of the RCR. nih.gov Crucially, when succinate was used as the electron donor—a substrate that bypasses Complex I and feeds electrons directly into Complex II—this compound had no significant effect on respiration or the RCR. nih.gov This substrate-specific inhibition strongly indicates that this compound's site of action is at Complex I of the mitochondrial respiratory chain. nih.gov While effective, it is noted that this compound is approximately one-tenth as potent as rotenone in this inhibitory role. nih.gov

Table 3: Inhibitory Effect of this compound on Mitochondrial Respiration (Pyruvate/Malate Substrate)

This compound ConcentrationInhibition of RespirationReduction of Respiratory Control RatioReference
16 µM≥ 40%76% nih.gov
80 µM60% (maximum)~80% (maximum) nih.gov

Preclinical Pharmacological Activity Assessment in Animal Models

Efficacy Evaluation in In Vivo Cancer Models

Comprehensive searches of scientific databases reveal a significant gap in the literature regarding the in vivo efficacy of Chalepin in established animal cancer models. Studies detailing key outcomes such as tumor growth inhibition, reduction in tumor volume or weight, and extension of survival in xenograft or syngeneic models are not publicly available.

While numerous in vitro studies have demonstrated this compound's cytotoxicity against a variety of human cancer cell lines—including non-small cell lung carcinoma (A549), breast cancer (MCF-7 and MDA-MB231), and leukemia (HL-60)—this activity has not yet been translated into or confirmed by animal studies. mdpi.comresearchgate.net The potential of this compound as an anti-cancer agent is suggested by its ability to kill cancer cells in laboratory cultures, but its effectiveness within a complex biological system remains to be determined.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

Cell Line Cancer Type Key Findings
A549 Non-Small Cell Lung Carcinoma Exhibited significant dose-dependent cytotoxicity. researchgate.netnih.gov
MCF-7 Breast Adenocarcinoma (Hormone-Dependent) Demonstrated considerable cytotoxic effects. mdpi.comresearchgate.net
MDA-MB231 Breast Adenocarcinoma (Hormone-Independent) Showed moderate cytotoxicity. mdpi.comresearchgate.net
HL-60 Promyelocytic Leukemia Found to possess significant cytotoxicity. researchgate.net
SMMC-7721 Hepatocarcinoma Found to possess significant cytotoxicity. researchgate.net
SW-480 Colon Adenocarcinoma Found to possess significant cytotoxicity. researchgate.net

Note: This table summarizes in vitro findings, as no in vivo efficacy data is currently available in the public domain.

In Vivo Mechanistic Investigations of this compound Action

The molecular mechanisms through which this compound exerts its anti-cancer effects have been investigated extensively in vitro, particularly in the A549 non-small cell lung cancer cell line. These studies have identified several key pathways targeted by the compound. nih.gov

Inhibition of NF-κB Pathway : this compound has been shown to suppress the activation of the Nuclear Factor-Kappa B (NF-κB) pathway, a critical regulator of cancer cell proliferation, survival, and inflammation. The compound was found to inhibit the phosphorylation and degradation of IκBα and prevent the nuclear translocation of the p65 subunit. mdpi.comnih.govnih.gov

Suppression of STAT3 Phosphorylation : The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in tumor cell survival and proliferation. This compound was observed to inhibit the phosphorylation of STAT3, thereby blocking its activation. nih.govresearchgate.net

Induction of Apoptosis : this compound has been demonstrated to induce programmed cell death (apoptosis) in cancer cells. Mechanistic studies show it can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. researchgate.netnih.gov This is supported by findings of caspase activation and changes in the expression of pro-apoptotic and anti-apoptotic proteins like Bcl-2 and Bax. mdpi.comresearchgate.net

Despite these detailed in vitro findings, there is no published evidence confirming that these mechanisms of action are recapitulated in an in vivo setting. Research has yet to report on the modulation of NF-κB, STAT3, or apoptotic pathways in tumor tissues from this compound-treated animal models.

Development and Application of Translational Preclinical Animal Models for this compound Research

Translational preclinical models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), are considered to have high predictive value for clinical outcomes in cancer therapy. nih.govmdpi.com These models maintain the heterogeneity and genetic characteristics of human tumors, making them powerful tools for drug development. nih.govmdpi.com

However, a review of the current literature indicates that this compound has not yet been evaluated in these advanced translational models. The application of PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, or other sophisticated animal models in the study of this compound has not been reported. xn--9kr57xk9fjp6a.com Consequently, there is no data on the compound's efficacy or mechanism of action in models that more closely mimic human cancer. The existing research on this compound appears to be confined to foundational in vitro cell culture experiments.

Pharmacokinetic Profiling in Preclinical Studies

In Vivo Pharmacokinetic Assessment Methodologies for Chalepin

Following in vitro characterization, in vivo studies in animal models are conducted to understand the complete pharmacokinetic profile of a drug candidate in a whole organism.

ADME studies provide a comprehensive picture of a drug's disposition in the body. srce.hr For this compound, these studies would typically be conducted in rodent models (e.g., rats or mice) and potentially in non-rodent species (e.g., dogs or monkeys) to support safety and toxicology assessments.

The study would involve administering a single dose of this compound via the intended clinical route (e.g., oral or intravenous) and collecting biological samples (blood, plasma, urine, and feces) at various time points. intonationresearchlabs.com The concentration of this compound and its potential metabolites in these samples would be quantified using a validated bioanalytical method, such as LC-MS/MS. nih.gov

From the concentration-time data, key pharmacokinetic parameters would be calculated:

Absorption: Bioavailability (F), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).

Distribution: Volume of distribution (Vd).

Metabolism: Identification of major metabolites.

Excretion: Clearance (CL) and elimination half-life (t½). intonationresearchlabs.com

Table 4: Key In Vivo Pharmacokinetic Parameters for this compound

ParameterDescriptionUnits
CmaxMaximum observed plasma concentrationng/mL
TmaxTime to reach Cmaxh
AUCArea under the plasma concentration-time curveng·h/mL
Elimination half-lifeh
CLClearanceL/h/kg
VdVolume of distributionL/kg
FBioavailability%

Note: The values for these parameters for this compound are not available in the public domain.

To expedite the drug discovery process, high-throughput in vivo pharmacokinetic screening methods have been developed. sci-hub.senih.gov These approaches allow for the rapid assessment of the pharmacokinetic properties of multiple compounds, enabling faster identification of promising candidates.

One common high-throughput technique is cassette dosing, where a small number of compounds are administered simultaneously to a single animal. sci-hub.se This reduces the number of animals required and increases efficiency. sci-hub.se Plasma samples are then analyzed by LC-MS/MS to determine the concentration of each compound. While this approach can be complicated by potential drug-drug interactions, it provides a valuable preliminary assessment of a compound's pharmacokinetic profile. sci-hub.se

Another approach involves plasma pooling, where plasma samples from different time points for a single animal are combined to generate a single sample for analysis. sci-hub.se This reduces the number of samples that need to be analyzed while still providing an estimate of the area under the curve (AUC). sci-hub.se For a compound like this compound, these high-throughput methods could be employed in the early stages of development to quickly compare its pharmacokinetic properties to those of other related compounds or structural analogs.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Prediction for this compound

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in humans and other species. nih.govscienceopen.com These models are constructed based on the interplay between the physicochemical properties of the drug and the physiological and anatomical characteristics of the organism. scienceopen.com While specific, fully developed PBPK models for this compound are not extensively detailed in publicly available literature, in silico studies have provided predictions for its ADME properties and "druglikeness," which form the foundational data for constructing such models.

In silico tools are crucial in early drug discovery for predicting the pharmacokinetic profile of a compound. nih.gov For this compound and its analogs, computational studies have been employed to assess their potential as drug candidates. These predictions are often based on rules like Lipinski's rule of five, which evaluates the likelihood of a compound having good oral bioavailability. ljmu.ac.ukmdpi.com

Research involving in silico analysis of this compound's analog, chalepensin (B78104), which shares a similar coumarin (B35378) core, has suggested a high probability of good gastrointestinal absorption. ljmu.ac.uknih.gov Such predictions are critical inputs for the absorption phase in a PBPK model. These computational approaches help in anticipating the ADME characteristics of a molecule before extensive preclinical testing is undertaken. github.com

The following table summarizes the predicted physicochemical characteristics of this compound relevant to its pharmacokinetic profile, based on computational assessments. These parameters are essential for building a PBPK model.

Table 1: Predicted Physicochemical and ADME Properties of this compound

Parameter Predicted Value/Characteristic Implication for Pharmacokinetics
Molecular Formula C₁₉H₂₂O₄ Influences molecular weight and subsequent diffusion and transport characteristics.
Molecular Weight 314 g/mol Complies with Lipinski's rule of five (<500 Da), suggesting potential for good membrane permeability and oral absorption. mdpi.com
LogP (Octanol-Water Partition Coefficient) Not explicitly stated, but adherence to Lipinski's rules is predicted. A value ≤ 5 is favorable for good absorption and permeation. volkamerlab.org
Hydrogen Bond Donors Not explicitly stated, but adherence to Lipinski's rules is predicted. A value ≤ 5 is favorable for good membrane permeability. volkamerlab.org
Hydrogen Bond Acceptors Not explicitly stated, but adherence to Lipinski's rules is predicted. A value ≤ 10 is favorable for good membrane permeability. volkamerlab.org

| Gastrointestinal (GI) Absorption | Predicted to be high. ljmu.ac.uknih.gov | Suggests good potential for oral bioavailability, a key parameter in PBPK models. |

The development of a full PBPK model for this compound would involve integrating these in silico predictions with in vitro data (such as metabolic stability and plasma protein binding) and preclinical in vivo pharmacokinetic data. scienceopen.com Such a model would simulate the concentration-time profiles of this compound in various organs and tissues, providing a deeper understanding of its pharmacokinetic behavior. nih.gov This would ultimately aid in predicting human pharmacokinetics and designing clinical studies.

Future Perspectives and Research Directions for Chalepin

Elucidation of Underexplored Molecular Targets of Chalepin

Current research indicates that this compound is a multi-targeted agent. Its anticancer effects are largely attributed to the inhibition of key cell survival and proliferation pathways, including Nuclear Factor-Kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). nih.govresearchgate.net this compound has been shown to interact directly with the p65 subunit of NF-κB and inhibit the phosphorylation of its inhibitor, IκBα, thereby keeping the pathway inactive. nih.govnih.gov It also downregulates phosphorylated STAT3 (pSTAT3), a critical transcription factor for tumor cell survival and proliferation. nih.gov Furthermore, this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, modulating a variety of associated proteins. nih.govnih.govresearchgate.net

Despite this knowledge, several potential molecular targets of this compound remain underexplored. Expanding the investigation into these areas could reveal novel therapeutic applications.

Antiprotozoal Targets: In silico studies have identified this compound as a potential inhibitor of glycosomal glyceraldehyde-3-phosphate dehydrogenase (gGAPDH) from Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govmdpi.com This was subsequently supported by in vitro screening, which found this compound to be the most active among several natural coumarins against the parasite. nih.gov GAPDH is a crucial glycolytic enzyme, and its inhibition presents a promising strategy against parasites like Entamoeba histolytica and T. cruzi that rely heavily on glycolysis for energy. mdpi.com Further investigation is needed to validate gGAPDH as a direct target and to understand the structural basis of this interaction.

Antiviral Mechanisms: this compound has shown significant inhibitory activity against the hepatitis C virus, proving more potent than the reference drug ribavirin in one study. nih.gov It has also been suggested that this compound might inhibit various proteins essential for viral transcription and translation, potentially by modulating host cell signaling pathways like NF-κB. nih.gov However, the precise viral or host proteins that this compound targets to exert its antiviral effects are yet to be definitively identified.

Metabolic Pathways: this compound has been observed to inhibit mitochondrial respiration in rat liver mitochondria. researchgate.net This suggests that beyond its well-documented effects on signaling proteins, this compound may directly impact cellular energy metabolism. A comprehensive analysis of its effects on mitochondrial protein complexes and other metabolic enzymes could uncover new mechanisms relevant to its anticancer and other bioactivities.

Target Class Specific Molecular Target Associated Disease/Process State of Exploration
Cancer Signaling NF-κB (p65 subunit), STAT3Cancer Proliferation, InflammationWell-Established nih.govnih.gov
Apoptotic Proteins (Caspases, Bcl-2 family)Apoptosis Induction in CancerWell-Established nih.govmdpi.com
Antiprotozoal Glyceraldehyde-3-phosphate dehydrogenase (gGAPDH)Chagas Disease (Trypanosoma cruzi)Preliminary (in silico and in vitro) nih.govmdpi.com
Antiviral Viral Transcription/Translation Proteins (Hypothesized)Hepatitis C, Epstein-Barr VirusUnderexplored nih.gov
Cellular Metabolism Mitochondrial Respiration ComplexesCellular Energy ProductionPreliminary researchgate.net

Application of Omics Technologies in this compound Bioactivity Research

To gain a holistic understanding of this compound's biological effects, future research must move beyond single-target validation and embrace systems-level analyses. The application of "omics" technologies—proteomics and metabolomics—can provide an unbiased, global view of the cellular response to this compound treatment, revealing novel targets and pathways. frontiersin.orgnih.gov

Proteomics: Quantitative proteomics can systematically map the changes in protein abundance across the entire proteome of cells treated with this compound. nih.gov This approach could identify novel protein targets or entire pathways that are dysregulated by the compound, which may have been missed by hypothesis-driven approaches. For instance, a proteomic screen could reveal unexpected effects on DNA repair machinery, cell adhesion molecules, or other protein networks, providing a broader understanding of its mechanism of action. nih.gov

Metabolomics: As the downstream output of genomic and proteomic activity, the metabolome provides a direct functional readout of the cell's physiological state. researchgate.netmdpi.com Metabolomics studies can identify specific metabolic pathways that are perturbed by this compound. mdpi.com Given this compound's known effect on mitochondria, a metabolomic analysis could detail the precise changes in central carbon metabolism, lipid metabolism, or amino acid pathways, linking its signaling effects to functional metabolic outcomes. mdpi.com

Integrating proteomics and metabolomics data would be particularly powerful. nih.govmdpi.com By correlating changes in protein expression with alterations in metabolite levels, researchers can construct comprehensive network models of this compound's activity, leading to the identification of key regulatory nodes and biomarkers of response. mdpi.com

Omics Technology Potential Application in this compound Research Expected Outcomes
Proteomics Identify global changes in protein expression in this compound-treated cancer cells.Discovery of novel protein targets and signaling pathways; understanding of off-target effects. nih.gov
Characterize changes in post-translational modifications (e.g., phosphorylation).Deeper insight into the regulation of signaling cascades like NF-κB and STAT3.
Metabolomics Profile alterations in cellular metabolites following this compound exposure.Identification of specific metabolic pathways disrupted by this compound (e.g., glycolysis, TCA cycle). mdpi.com
Analyze the impact on lipid or amino acid metabolism.Uncovering new mechanisms related to its effects on cell growth and energy status.
Integrated Omics Correlate proteomic and metabolomic datasets.Construction of a comprehensive cellular response model to this compound; identification of key regulatory hubs. mdpi.com

Rational Design and Synthesis of Next-Generation this compound-Based Bioactive Compounds

While this compound itself possesses significant bioactivity, its properties as a drug candidate can likely be improved through medicinal chemistry. Rational design and synthesis of this compound analogs offer a promising avenue for enhancing potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.com

Initial forays into this area have already shown success. A study that synthesized 28 this compound analogs found that most of the new compounds were more active than the parent molecule in inhibiting Epstein-Barr virus lytic replication. nih.govresearchgate.net This demonstrates that the this compound scaffold is amenable to chemical modification and that such modifications can lead to superior bioactivity.

Future rational design efforts could focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule (the coumarin (B35378) core, the dihydrofuran ring, and the prenyl group) and assessing the impact on activity against specific targets like gGAPDH or STAT3. nih.gov This would build a detailed SAR map to guide the design of more potent compounds.

Improving Drug-like Properties: Modifications could be designed to enhance solubility, metabolic stability, and cell permeability, which are critical for in vivo efficacy. mdpi.com

Target-Specific Analogs: Based on computational modeling of this compound's interaction with its targets, analogs can be designed to form stronger and more specific interactions, potentially increasing potency and reducing off-target effects. For example, structural modifications could be introduced to improve polar interactions with the active site of a target enzyme. mdpi.com

Integration of Computational and Experimental Approaches in this compound Research

The synergy between computational (in silico) and experimental (in vitro and in vivo) methods is crucial for accelerating drug discovery. mdpi.com This integrated approach has already proven valuable in this compound research and should be central to future investigations.

A key example is the identification of this compound as an antitrypanosomal agent. The workflow began with an in silico screening of natural products against the gGAPDH enzyme of T. cruzi, which predicted that this compound would have a high binding affinity. nih.govmdpi.com This computational hypothesis was then validated by in vitro experiments, which confirmed that this compound is a potent inhibitor of the parasite. nih.gov

This integrated model can be applied more broadly in future this compound research:

Molecular Docking and Dynamics: In silico docking studies can predict how this compound and its rationally designed analogs bind to known or hypothesized targets. mdpi.com Molecular dynamics simulations can then be used to assess the stability of these interactions over time.

Pharmacokinetic Prediction: Computational tools can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new this compound-based compounds before they are synthesized, helping to prioritize candidates with favorable drug-like characteristics. mdpi.com

Iterative Optimization: An iterative cycle of computational design, chemical synthesis, and experimental validation allows for the rapid refinement of lead compounds. mdpi.com Experimental results from one round of testing can be used to refine the computational models for the next round, creating an efficient feedback loop for developing optimized this compound-based therapeutics. mdpi.com

By combining the predictive power of computational chemistry with the empirical validation of experimental biology, the development of next-generation this compound-based compounds can be made more efficient and targeted. nih.gov

Q & A

Q. What are the key physicochemical properties of Chalepin that influence its bioactivity, and how do they compare to structurally related compounds like Chalepensin?

this compound (C₁₆H₁₈O₅) exhibits distinct physicochemical characteristics, including a molar mass of 314 g/mol, Log P of 3.72, and hydrogen-bonding capacity (1 donor, 4 acceptors), which influence solubility, permeability, and receptor interactions. Compared to Chalepensin (C₁₅H₁₈O₃; Log P = 4.32, 0 H-bond donors), this compound’s higher polarity and hydrogen-bonding potential may enhance interactions with hydrophilic biological targets, such as enzymes involved in apoptosis . Researchers should prioritize computational modeling (e.g., molecular docking) to correlate these properties with observed bioactivities.

Q. How is this compound biosynthesized in its natural plant sources, and what analytical methods validate its presence in crude extracts?

this compound is synthesized via the phenylpropanoid pathway in plants like Ruta species. Biosynthetic steps include hydroxylation and prenylation of coumarin derivatives. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is critical for identification, using reference standards and fragmentation patterns to distinguish this compound from analogs like Chalepensin. Thin-layer chromatography (TLC) with UV/fluorescence detection offers a preliminary screening method .

Q. What experimental protocols are recommended for isolating this compound from plant matrices while minimizing co-extraction of interfering compounds?

Sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) followed by column chromatography using silica gel or Sephadex LH-20 is effective. Polar solvents like ethyl acetate selectively extract this compound due to its moderate Log P. Purity should be verified via nuclear magnetic resonance (NMR) spectroscopy, focusing on diagnostic peaks (e.g., δ 6.2–7.8 ppm for coumarin protons) .

Advanced Research Questions

Q. How can researchers address reproducibility challenges in synthesizing this compound or replicating its reported bioactivities?

Reproducibility issues often stem from variations in plant sourcing, extraction protocols, or insufficient characterization. To mitigate this:

  • Standardize plant material (e.g., voucher specimens, geographic origin).
  • Document extraction parameters (solvent ratios, temperature, time) per NIH preclinical guidelines .
  • Validate bioactivity using orthogonal assays (e.g., MTT for cytotoxicity, Annexin V-FITC for apoptosis) .

Q. What statistical frameworks are appropriate for resolving contradictions in this compound’s reported anticancer efficacy across cell lines?

Contradictory results may arise from cell line heterogeneity (e.g., MCF7 vs. MDA-MB-231) or assay conditions. Researchers should:

  • Apply multivariate analysis (ANOVA with post-hoc tests) to account for variables like incubation time and dose.
  • Use meta-analysis to aggregate data from independent studies, assessing effect sizes and publication bias .

Q. What mechanistic evidence supports this compound’s role in phosphatidylserine externalization and DNA fragmentation during apoptosis?

this compound induces apoptosis in MCF7 cells via mitochondrial pathway activation, evidenced by:

  • Phosphatidylserine externalization : Detected via Annexin V/PI flow cytometry.
  • DNA fragmentation : Confirmed by TUNEL assay or agarose gel electrophoresis. Controls should include caspase inhibitors (e.g., Z-VAD-FMK) to validate pathway specificity .

Q. How can structural modifications of this compound improve its pharmacokinetic profile without compromising bioactivity?

Rational drug design should focus on:

  • Lipophilicity adjustment : Introduce halogen substituents to modulate Log P (e.g., Cl or F at C-3).
  • Prodrug strategies : Esterification of hydroxyl groups to enhance oral bioavailability. In vitro ADMET assays (e.g., Caco-2 permeability, microsomal stability) are essential for prioritizing derivatives .

Methodological Tables

Property This compound Chalepensin Research Implication
Molar Mass (g/mol)314254Impacts pharmacokinetic modeling
Log P3.724.32Guides solvent selection for extraction
H-Bond Donors10Predicts target binding affinity
Lipinski Rule Violations00Supports drug-likeness potential

Source: Adapted from .

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